molecular formula C8H9IO2 B12860915 3-Iodo-2-methoxybenzyl alcohol

3-Iodo-2-methoxybenzyl alcohol

Cat. No.: B12860915
M. Wt: 264.06 g/mol
InChI Key: IENFBAWRAJNNLN-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9IO2 It is a benzyl alcohol derivative where the benzene ring is substituted with an iodine atom at the third position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzyl alcohol typically involves the iodination of 2-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid (HIO3) or iodine monochloride (ICl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 3-Iodo-2-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 3-Iodo-2-methoxybenzaldehyde or 3-Iodo-2-methoxybenzoic acid.

    Reduction: 3-Iodo-2-methoxybenzylamine.

    Substitution: 3-Hydroxy-2-methoxybenzyl alcohol or 3-Cyano-2-methoxybenzyl alcohol.

Scientific Research Applications

3-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxybenzyl alcohol involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to biological molecules. The methoxy group enhances its solubility and facilitates its interaction with hydrophobic regions of target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-Iodo-4-methoxybenzyl alcohol
  • 3-Chloro-2-methoxybenzyl alcohol
  • 3-Bromo-2-methoxybenzyl alcohol

Comparison: 3-Iodo-2-methoxybenzyl alcohol is unique due to the specific positioning of the iodine and methoxy groups on the benzene ring. This configuration imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions and enhanced biological activity compared to its chloro or bromo analogs. The presence of the iodine atom also increases the compound’s molecular weight and influences its pharmacokinetic properties.

Properties

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

IUPAC Name

(3-iodo-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H9IO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3

InChI Key

IENFBAWRAJNNLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)CO

Origin of Product

United States

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